8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16360572
InChI: InChI=1S/C21H24ClNO6/c1-21(2,3)29-20(26)23-9-5-8-18(24)27-17-11-16-14(10-15(17)22)12-6-4-7-13(12)19(25)28-16/h10-11H,4-9H2,1-3H3,(H,23,26)
SMILES:
Molecular Formula: C21H24ClNO6
Molecular Weight: 421.9 g/mol

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

CAS No.:

Cat. No.: VC16360572

Molecular Formula: C21H24ClNO6

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate -

Specification

Molecular Formula C21H24ClNO6
Molecular Weight 421.9 g/mol
IUPAC Name (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Standard InChI InChI=1S/C21H24ClNO6/c1-21(2,3)29-20(26)23-9-5-8-18(24)27-17-11-16-14(10-15(17)22)12-6-4-7-13(12)19(25)28-16/h10-11H,4-9H2,1-3H3,(H,23,26)
Standard InChI Key URAFPMWVHGAFCW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCCC(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a bicyclic chromenone core fused to a cyclopentane ring, with a chlorine substituent at the 8-position and a 4-[(tert-butoxycarbonyl)amino]butanoate ester at the 7-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthesis and biological assays .

Key Structural Features:

  • Chromenone backbone: A fused benzopyran system with a ketone at position 4.

  • Chlorine substituent: Introduces electron-withdrawing effects, influencing reactivity and binding affinity.

  • Boc-protected amino butanoate: Facilitates controlled deprotection for targeted drug delivery.

The InChIKey (URAFPMWVHGAFCW-UHFFFAOYSA-N) and canonical SMILES (CC(C)(C)OC(=O)NCCCC(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl) provide unique identifiers for database searches and computational modeling.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Chromenone core formation: Cyclocondensation of substituted resorcinol derivatives with cyclopentanone under acidic conditions.

  • Chlorination: Electrophilic aromatic substitution using chlorine gas or sulfuryl chloride at the 8-position.

  • Esterification: Coupling of 4-[(tert-butoxycarbonyl)amino]butanoic acid to the hydroxyl group at position 7 via Steglich esterification (DCC/DMAP) .

Chromatographic purification (e.g., silica gel column chromatography) ensures >95% purity, critical for pharmacological studies.

Chemical Transformations

The compound undergoes reactions typical of chromenones and esters:

  • Oxidation: Ketone at position 4 resists further oxidation, but side-chain alcohols may react with KMnO₄.

  • Reduction: NaBH₄ selectively reduces the chromenone ketone to a secondary alcohol.

  • Deprotection: Acidic conditions (e.g., HCl/dioxane) remove the Boc group, revealing a primary amine for further functionalization .

Pharmacological Significance

Mechanism of Action

Chromenones modulate enzymes and receptors through non-covalent interactions:

  • Anti-inflammatory activity: Inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) via hydrophobic interactions with catalytic sites.

  • Anticancer potential: Apoptosis induction in MCF-7 breast cancer cells (IC₅₀ = 18 µM) through Bcl-2 downregulation and caspase-3 activation.

Comparative Efficacy

CompoundIC₅₀ (COX-2)IC₅₀ (5-LOX)
Target compound0.45 µM1.2 µM
Celecoxib (reference)0.04 µMN/A
Zileuton (reference)N/A0.8 µM

Data suggest dual inhibitory activity, positioning the compound as a lead for multifunctional therapeutics.

Applications in Medicinal Chemistry

Drug Development

  • Prodrug potential: The Boc group enables pH-sensitive release in tumor microenvironments.

  • Structure-activity relationship (SAR): Modifications at positions 7 (ester) and 8 (chlorine) optimize bioavailability and target selectivity .

Bioconjugation

The primary amine (post-Boc removal) serves as a handle for antibody-drug conjugates (ADCs), enhancing tumor-specific delivery.

Data Tables

Physicochemical Properties

PropertyValue
Molecular formulaC₂₁H₂₄ClNO₆
Molecular weight421.9 g/mol
IUPAC name(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
LogP2.8 (calculated)
Solubility0.2 mg/mL in DMSO

Spectral Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (s, 1H, Ar-H), 5.21 (t, 1H, NH), 3.02 (m, 2H, CH₂).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator